molecular formula C12H11FN4S B3073064 2-(2-(3-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethan-1-amine CAS No. 1017232-65-3

2-(2-(3-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethan-1-amine

Cat. No.: B3073064
CAS No.: 1017232-65-3
M. Wt: 262.31 g/mol
InChI Key: UHNUSAOFQFYUCB-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a thiazolo[3,2-b][1,2,4]triazole core fused with a 3-fluorophenyl group at position 2 and an ethylamine side chain at position 4. Its molecular formula is C₁₂H₁₁FN₄S (MW = 262.31) . Synthesis: Synthesized via a multi-step route starting from 3-fluorobenzoic acid and thiocarbohydrazide, yielding the key intermediate 4-amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione (85% yield) .

Properties

IUPAC Name

2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN4S/c13-9-3-1-2-8(6-9)11-15-12-17(16-11)10(4-5-14)7-18-12/h1-3,6-7H,4-5,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNUSAOFQFYUCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN3C(=CSC3=N2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Overview

The compound 2-(2-(3-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethan-1-amine , with the molecular formula C12H11FN4SC_{12}H_{11}FN_4S and a molecular weight of 262.31 g/mol, is a heterocyclic compound that has gained attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties.

Structure-Activity Relationship (SAR)

The structural features of thiazolo[3,2-b][1,2,4]triazoles play a crucial role in their biological activity. The presence of the thiazole ring and the fluorophenyl group are significant for enhancing cytotoxicity and antimicrobial efficacy.

Structural Feature Biological Activity Implication
Thiazole RingEssential for cytotoxic activity
Fluorophenyl GroupEnhances interaction with target proteins
Amino GroupIncreases solubility and bioavailability

Anticancer Activity

Recent studies have demonstrated that compounds containing thiazolo[3,2-b][1,2,4]triazole derivatives exhibit promising anticancer properties. For instance:

  • Cytotoxicity Studies : The compound has shown significant cytotoxic effects against various cancer cell lines. In one study, derivatives with similar structures reported IC50 values ranging from 1.61 to 1.98 µg/mL against Jurkat cells, indicating strong potential as anticancer agents .
  • Mechanistic Insights : Molecular dynamics simulations have revealed that these compounds interact with Bcl-2 proteins primarily through hydrophobic contacts, which is crucial for inducing apoptosis in cancer cells .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been investigated:

  • In Vitro Efficacy : The compound displayed notable antibacterial activity against Gram-positive and Gram-negative bacteria. For example, related thiazolo derivatives showed an EC50 value of 18.8 µg/mL against Xanthomonas oryzae, significantly outperforming established antibiotics .
  • SAR Analysis : The presence of electron-withdrawing groups such as fluorine on the phenyl ring enhances antibacterial activity by improving binding affinity to bacterial targets .

Antioxidant Properties

Thiazolo derivatives have been studied for their antioxidant capabilities:

  • Radical Scavenging Activity : Research indicates that certain thiazolo[3,2-b][1,2,4]triazole compounds exhibit significant radical scavenging activities, which are beneficial in preventing oxidative stress-related cellular damage .

Case Study 1: Anticancer Efficacy

A recent study synthesized a series of thiazolo[3,2-b][1,2,4]triazole derivatives and evaluated their anticancer activities. Compound 13 demonstrated equipotent activity against both A-431 and Jurkat cell lines with IC50 values lower than doxorubicin . This indicates that modifications in the thiazole structure can lead to enhanced therapeutic effects.

Case Study 2: Antimicrobial Evaluation

Another study focused on the synthesis of novel thiazolo derivatives for agricultural applications. Compounds were tested against Xanthomonas oryzae, revealing that some exhibited superior antibacterial properties compared to commercial alternatives . This highlights the compound's potential in agricultural pest management.

Scientific Research Applications

Anticonvulsant Activity

Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit significant anticonvulsant properties. A study focused on synthesizing various derivatives, including those similar to 2-(2-(3-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethan-1-amine, evaluated their efficacy using the maximal electroshock (MES) and pentylenetetrazole (PTZ) models. Results showed that certain derivatives displayed protective effects against seizures with promising therapeutic indices, suggesting potential for treating epilepsy and other seizure disorders .

Antimicrobial Properties

Thiazolo-triazole compounds have been investigated for their antimicrobial activity. The incorporation of fluorophenyl groups has been linked to enhanced potency against various bacterial strains. Research is ongoing to explore the spectrum of activity and the mechanisms by which these compounds exert their effects on microbial cells .

Cancer Research

There is growing interest in the application of thiazolo-triazole derivatives in cancer therapy. Preliminary studies suggest that these compounds may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The specific role of this compound in cancer cell lines remains an area for further investigation.

Case Studies

Several studies have evaluated the biological activities of similar thiazolo-triazole derivatives:

Study ReferenceFocus AreaKey Findings
Anticonvulsant ActivityIdentified compounds with ED50 values indicating significant anticonvulsant effects.
Antimicrobial TestingFound enhanced antibacterial activity in derivatives with fluorinated phenyl groups.
Cancer Cell Line StudiesReported inhibitory effects on proliferation in specific cancer cell lines.

Comparison with Similar Compounds

Tabulated Comparison

Compound Name Core Structure Substituents Molecular Weight Key Feature
Target Compound Thiazolo[3,2-b][1,2,4]triazole 3-Fluorophenyl, ethylamine 262.31 High solubility, basic chain
3-(2-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine Triazolo-thiadiazole 2-Methoxyphenyl 247.28 Reduced steric bulk
(2-{[3-(3-Fluorophenyl)triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine Triazolo-pyridazine 3-Fluorophenyl, ethoxy-ethyl 273.27 Enhanced hydrogen bonding
1-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]ethan-1-amine Thiazole 3-Chloro-4-fluorophenyl 256.73 Increased lipophilicity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-(3-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethan-1-amine
Reactant of Route 2
2-(2-(3-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethan-1-amine

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